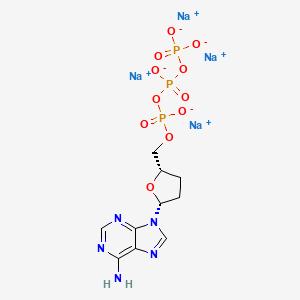

![molecular formula C18H33O49PS10 B10854165 [6-[3,5-disulfooxy-2-(sulfooxymethyl)-6-[2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10854165.png)

[6-[3,5-disulfooxy-2-(sulfooxymethyl)-6-[2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ムパルフォスタットは、PI-88としても知られており、高度に硫酸化されたモノリン酸化マンノースオリゴ糖の混合物です。これは、酵母ピキア(ハンセヌラ)ホルスティの細胞外ホスホマンナンに由来します。 ムパルフォスタットは、血管新生阻害活性を持つ可能性があり、肝細胞癌、肝臓癌、メラノーマ、多発性骨髄腫など、さまざまな癌の治療に使用するために主に研究されています .

準備方法

ムパルフォスタットは、天然オリゴ糖の硫酸化を含む一連の化学反応によって合成されます。 調製には、1,2-メチルオルトエステル(MeOE)グリコシルドナーによるマンノースポリオールn-ペンテニルグリコシド(NPG)アクセプターの区域選択的グリコシル化が含まれます . 産業生産方法は、これらの合成経路を最適化して、最終生成物の高収率と純度を確保することに重点を置いています。

化学反応の分析

ムパルフォスタットは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、多くの場合、酸化剤を使用して、酸素の添加または水素の除去を含む。

還元: 酸化の逆反応である還元は、通常、還元剤を使用して、水素の添加または酸素の除去を含む。

置換: この反応は、多くの場合、特定の試薬と条件を使用して、ある官能基を別の官能基と置き換える。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬に依存します .

科学研究応用

ムパルフォスタットは、以下を含む幅広い科学研究応用を持っています。

化学: ヘパラン硫酸ミメティックとして使用され、細胞外マトリックスにおけるヘパラン硫酸の分解に関与する酵素であるヘパラン硫酸分解酵素の阻害を研究します。

生物学: 前臨床動物モデルにおける血管新生、転移、腫瘍増殖の阻害における役割について調査されています.

科学的研究の応用

Muparfostat has a wide range of scientific research applications, including:

Chemistry: Used as a heparan sulfate mimetic to study the inhibition of heparanase, an enzyme involved in the degradation of heparan sulfate in the extracellular matrix.

Industry: Utilized in the development of new therapeutic agents targeting angiogenesis and tumor growth.

作用機序

ムパルフォスタットは、主に2つのメカニズムを通じて、新しい血管の成長(血管新生)を阻害することによって効果を発揮します。

ヘパラン硫酸模倣: これは、ヘパラン硫酸分解酵素の阻害を引き起こし、細胞外マトリックスからの血管新生成長因子の放出を防ぎます。

血管新生成長因子との相互作用: ムパルフォスタットは、血管内皮増殖因子(VEGF)、線維芽細胞増殖因子-1(FGF-1)、および線維芽細胞増殖因子-2(FGF-2)に高い親和性で結合し、その機能的活性を低下させます.

類似化合物との比較

ムパルフォスタットは、以下のような他のヘパラン硫酸ミメティックと比較されています。

ヘパリン: 強力な抗凝固活性を持つ高分子量のヘパラン硫酸ミメティックであり、癌治療には適していません。

PG545(ピキサチモド): 現在、癌治療の臨床試験中の、改善された特性を持つ関連するヘパラン硫酸ミメティック.

ムパルフォスタットは、その特定の構造と血管新生成長因子に対する高い親和性のためにユニークであり、癌治療の有望な候補となっています。

特性

分子式 |

C18H33O49PS10 |

|---|---|

分子量 |

1385.1 g/mol |

IUPAC名 |

[6-[3,5-disulfooxy-2-(sulfooxymethyl)-6-[2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C18H33O49PS10/c19-68(20,21)52-1-4-8(61-72(31,32)33)12(64-75(40,41)42)15(66-77(46,47)48)17(55-4)58-10-7(60-71(28,29)30)5(2-53-69(22,23)24)56-16(14(10)65-76(43,44)45)59-13-11(63-74(37,38)39)9(62-73(34,35)36)6(3-54-70(25,26)27)57-18(13)67-78(49,50)51/h4-18H,1-3H2,(H2,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51) |

InChIキー |

RIYITPRTNFEGIA-UHFFFAOYSA-N |

正規SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2OS(=O)(=O)O)OC3C(C(C(OC3OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OP(=O)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-N-(4-methylcyclohexyl)-3-(2-methylpropoxy)benzamide](/img/structure/B10854107.png)

![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate](/img/structure/B10854152.png)